Competitive antagonism: Binding to the active site of a receptor or enzyme, preventing the binding of the natural ligand or substrate. [, , ]
Allosteric modulation: Binding to a site distinct from the active site, influencing the receptor or enzyme's conformation and activity. []
Applications
Antimicrobial agents: Some arylpiperazine derivatives exhibit potent antibacterial and antifungal activities against various pathogens. [, , , ]
Anticonvulsants: Several derivatives show promising anticonvulsant activity in animal models, suggesting their potential as therapeutic agents for epilepsy. []
Neurological disorders: Arylpiperazines have been explored as potential treatments for various neurological conditions, including schizophrenia, anxiety, and cognitive dysfunction. [, , , ]
Cancer therapy: Certain derivatives display antitumor activity, making them candidates for further development as anticancer drugs. [, , , , ]
Modulators of various receptors and enzymes: Arylpiperazines can act as agonists, antagonists, or allosteric modulators of diverse biological targets, including adenosine receptors, CX3C chemokine receptors, peroxisome proliferator-activated receptors (PPARs), smoothened receptors, and others. [, , , , ]
Related Compounds
2-chloro-3-formyl quinoline
Compound Description: This compound serves as a starting material for the synthesis of a series of quinoline chalcones. [] These chalcones are then further reacted to produce pyrazoline derivatives, which are evaluated for their antibacterial activity. []
4-(benzothio) acetophenone
Compound Description: This compound, alongside 4-(benzyl sulfonyl) acetophenone, reacts with 2-chloro-3-formyl quinoline to produce quinoline chalcones. [] These chalcones are further modified to generate dibromides and pyrazoline derivatives, which are screened for their antibacterial properties. []
4-(benzyl sulfonyl) acetophenone
Compound Description: Similar to 4-(benzothio) acetophenone, this compound reacts with 2-chloro-3-formyl quinoline to produce quinoline chalcones. [] These chalcones serve as precursors for the synthesis of dibromides and pyrazoline derivatives, which are subsequently tested for antibacterial activity. []
Relevance: 4-(benzyl sulfonyl) acetophenone shares a common structural motif with 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine: both contain a benzyl sulfonyl group. This structural similarity highlights a potential interest in compounds containing this specific functional group and their biological activities. []
Compound Description: This compound is one of several N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide that have been characterized by X-ray powder diffraction. [] These organic compounds are considered potential pesticides. []
Relevance: 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide, despite belonging to a different chemical class, showcases the use of halogenated aromatic rings in the development of biologically active compounds. This approach is also evident in the structure of 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, which features a chlorinated and trifluoromethylated phenyl ring. []
Compound Description: This compound is another N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide that has been characterized by X-ray powder diffraction. [] These organic compounds represent potential pesticides. []
Relevance: 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide shares a similar structural characteristic with 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine: the presence of a di-halogenated phenyl ring. This similarity highlights the potential relevance of halogen substituents in modulating the biological activity of these compounds. []
Compound Description: This compound is also an N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide characterized by X-ray powder diffraction. [] These organic compounds are identified as potential pesticides. []
Relevance: 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide exhibits a striking structural similarity to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine: both possess a 4-chloro-3-(trifluoromethyl)phenyl group. This strong structural resemblance suggests a shared interest in the biological properties conferred by this specific substituent. []
Compound Description: This compound represents another N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide characterized by X-ray powder diffraction. [] These organic compounds are considered potential pesticides. []
Relevance: Similar to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-methylphenyl]acetamide incorporates a chlorine substituent on its aromatic ring. This shared structural element underscores the potential role of halogenation in influencing the biological activity of these compounds. []
Compound Description: This compound is yet another N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide characterized by X-ray powder diffraction. [] These organic compounds are potential pesticides. []
Relevance: 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4,6-tribromophenyl)acetamide demonstrates the use of multiple halogen substituents on an aromatic ring, similar to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. This structural parallel suggests a common interest in exploring the effects of polyhalogenation on the biological properties of these compounds. []
Compound Description: This compound is another N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide characterized by X-ray powder diffraction. [] These organic compounds are potential pesticides. []
Relevance: 2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide, while structurally distinct from 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, exemplifies the exploration of various heterocyclic moieties in the design of biologically active compounds. This approach highlights a broader interest in the potential therapeutic applications of diverse heterocyclic structures. []
Compound Description: This compound is one of several N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide characterized by X-ray powder diffraction. [] These organic compounds are potential pesticides. []
Relevance: 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine possesses a piperazine ring as a core structural feature, a characteristic shared with 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. This common motif points to a research interest in the biological activities associated with piperazine-containing compounds. []
Compound Description: This compound is another N-derivative of 4-chloro-3,5-dimethylphenoxyacetamide characterized by X-ray powder diffraction. [] These organic compounds are identified as potential pesticides. []
Relevance: 1-benzyl-4-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperazine shares a prominent structural resemblance to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine: both feature a 1-benzylpiperazine moiety. This significant structural overlap suggests a particular interest in the biological effects of compounds containing this specific structural unit. []
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative of benzyl guanidine
Compound Description: This benzyl guanidine derivative, identified as compound 9m in the research, exhibits potent in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values in the low µg/mL range. [] The compound also shows promising results against methicillin-resistant Staphylococcus aureus (MRSA) strains. []
Relevance: The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative of benzyl guanidine shares a key structural element with 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine: both contain a 2-chloro-3-(trifluoromethyl)benzyl group. This structural similarity suggests a shared research interest in the antibacterial properties conferred by this specific substituent. []
Relevance: The 3-(4-trifluoromethyl)-benzyloxy derivative of aminoguanidine hydrazone demonstrates the use of a trifluoromethylated benzyl group in the development of antibacterial compounds. This structural feature is also present in 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, highlighting a potential shared interest in the impact of trifluoromethyl substitution on antibacterial activity. []
Compound Description: This compound, synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine, has its crystal structure stabilized by weak intermolecular C—H⋯N hydrogen-bond interactions. []
Relevance: 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine possesses a piperazine ring substituted with a trifluoromethylated phenyl group, a structural feature also present in 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. This structural similarity suggests a common interest in the chemical and potentially biological properties associated with this type of substitution on the piperazine ring. []
1-[(4-chloro-phenyl)-phenyl-methyl]piperazine
Compound Description: This compound serves as a chiral intermediate in the synthesis of cetirizine hydrochloride, a pharmaceutical drug. [] Its crystal structure reveals a chair-like conformation of the piperazine ring. []
Relevance: 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine contains a piperazine ring substituted with a benzyl group, similar to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. This common structural feature suggests a broader research focus on the chemical and biological properties associated with N-benzyl piperazine derivatives. []
Compound Description: This compound, identified as compound 60 in the study, is a high-affinity (Ki = 1 nM) A2B adenosine receptor antagonist with significant selectivity (990-, 690-, and 1,000-fold) for the human A1, A2A, and A3 adenosine receptors. []
Relevance: 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine features a trifluoromethylated benzyl group, similar to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. This structural resemblance highlights a potential shared interest in the pharmacological properties conferred by this specific substituent. []
Venetoclax
Compound Description: Venetoclax is a potent BCL-2 inhibitor used for treating various blood cancers. [] Its oxidative stress degradation leads to the formation of potential impurities, including venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA). []
Compound Description: This compound, designated as 38k, is a potent and selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitor (IC50 = 110.4 nM). [] It exhibits approximately 100-fold selectivity for VEGFR3 over VEGFR1 and VEGFR2. [] Compound 38k demonstrates significant antitumor activity in preclinical models of metastatic triple-negative breast cancer. []
Relevance: N-(4-Chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide features a piperazine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group, a structural characteristic also found in 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. This shared structural element suggests a potential interest in the biological activity associated with this specific type of piperazine substitution. []
Compound Description: This compound serves as the base structure for a series of Mannich bases synthesized by incorporating various substituted benzylamines. [] These derivatives are evaluated for their cytotoxicity against a neuroblastoma cell line using the MTT assay. []
Relevance: (3r, 5r, 7r)-N-Benzyl-N-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)adamantane-1-carboxamide, while structurally different from 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, exemplifies the use of a benzyl group as a substituent in the design of potentially bioactive compounds. This approach highlights a broader interest in exploring the pharmacological properties associated with benzyl-containing structures. []
4-methylmethcathinone (mephedrone)
Compound Description: This compound, commonly known as mephedrone, is a designer drug that can be difficult to detect using traditional immunoassay screening methods. [] It is a sympathomimetic amine and falls under the category of "legal highs." []
Relevance: 4-methylmethcathinone (mephedrone), despite its distinct structure from 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, represents a class of designer drugs that often incorporate diverse chemical modifications to evade detection and regulations. This highlights the broader challenge of monitoring and understanding the potential risks associated with new psychoactive substances. []
Compound Description: This compound, also known as methylone, is another designer drug that poses challenges for detection using standard immunoassay screening techniques. [] It is a sympathomimetic amine and belongs to the category of "legal highs." []
Relevance: 3,4-methylenedioxymethcathinone (methylone), while structurally distinct from 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, exemplifies the continuous emergence of new psychoactive substances with modified chemical structures, highlighting the need for updated analytical methods and a deeper understanding of their potential risks and pharmacological properties. []
Compound Description: This compound, known as butylone, is a designer drug that may escape detection by conventional immunoassay screening methods. [] It is a sympathomimetic amine and falls under the category of "legal highs." []
Relevance: 2-methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one (butylone), although structurally different from 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, represents the ongoing trend of developing new psychoactive substances with structural variations to circumvent existing regulations and detection methods, emphasizing the need for continuous monitoring and research in this field. []
4-methoxymethcathinone (bk-PMMA, 'methedrone')
Compound Description: This compound, known as methedrone, is a designer drug that presents challenges for detection using traditional immunoassay screening methodologies. [] It is a sympathomimetic amine and belongs to the category of "legal highs." []
Relevance: 4-methoxymethcathinone (methedrone), while structurally distinct from 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, underscores the evolving landscape of designer drugs with structural modifications intended to circumvent regulations and detection techniques. This highlights the ongoing need for advanced analytical methods and a comprehensive understanding of their potential risks and pharmacological profiles. []
1-benzylpiperazine (BZP)
Compound Description: This compound is a piperazine derivative that can be difficult to detect using standard immunoassay screening methods for sympathomimetic amines. [] It is often found in "legal highs" and has potential for abuse. []
Relevance: 1-benzylpiperazine (BZP) shares a significant structural similarity with 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine: both contain a 1-benzylpiperazine moiety. This strong structural resemblance highlights a potential shared interest in the biological and pharmacological properties associated with this specific structural unit. []
1-(3-trifluoromethyl phenyl)-piperazine (TFMPP)
Compound Description: This piperazine derivative presents challenges for detection using conventional immunoassay screening methods for sympathomimetic amines. [] It is often found in "legal highs" and has potential for abuse. []
Relevance: 1-(3-trifluoromethyl phenyl)-piperazine (TFMPP), although structurally distinct from 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, highlights the use of a trifluoromethylated phenyl ring in the development of psychoactive substances. This structural feature is also present in 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, suggesting a potential interest in the pharmacological properties associated with this specific substitution. []
1-(3-chloro phenyl)-piperazine (mCPP)
Compound Description: This piperazine derivative may escape detection by standard immunoassay screening methods for sympathomimetic amines. [] It is often found in "legal highs" and has potential for abuse. []
Relevance: 1-(3-chloro phenyl)-piperazine (mCPP) shares a common structural feature with 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine: both contain a chlorinated phenyl ring attached to a piperazine moiety. This structural similarity suggests a broader interest in the pharmacological effects of halogenated phenylpiperazine derivatives. []
3, 4-methylenedioxypyrovalerone (MDPV)
Compound Description: This compound is a designer drug that can be challenging to detect using traditional immunoassay screening methodologies. [] It is a potent psychostimulant and belongs to the category of "legal highs." []
Relevance: 3,4-methylenedioxypyrovalerone (MDPV), despite its distinct structure from 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, exemplifies the continuous emergence of new psychoactive substances with varied chemical structures. This highlights the need for updated analytical methods and a comprehensive understanding of their potential risks and pharmacological properties. []
Venetoclax N-oxide (VNO)
Compound Description: This compound is a potential oxidative impurity identified during the degradation of venetoclax, a BCL-2 inhibitor used for treating blood cancers. [] It is formed by the oxidation of venetoclax using m-chloroperoxybenzoic acid (m-CPBA). []
Venetoclax hydroxylamine impurity (VHA)
Compound Description: This compound is another potential oxidative impurity identified during the degradation of venetoclax. [] It is formed through a [, ] Meisenheimer rearrangement of venetoclax N-oxide (VNO). []
M27 (Venetoclax metabolite)
Compound Description: M27 is a major metabolite of venetoclax, formed by oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. [] It is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4). []
Relevance: M27, while structurally distinct from 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, highlights the importance of understanding the metabolic pathways and potential metabolites of drug compounds. This knowledge is crucial for assessing the safety and efficacy of new drug candidates, which is relevant to the evaluation of 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. []
M30 (Venetoclax metabolite)
Compound Description: M30 is a nitro reduction metabolite of venetoclax, likely formed by gut bacteria. [] It is a significant metabolite, contributing to 13% of the administered dose recovered in feces. []
Relevance: M30, while not structurally related to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, emphasizes the role of gut bacteria in drug metabolism. This understanding is important for evaluating the potential impact of gut microbiota on the pharmacokinetics and bioavailability of compounds like 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. []
Compound Description: This compound is a member of a series of novel diethyl (R)-1-(5-(Phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-fluoro benzylsulfonyl)-4-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino)methyl phosphonate derivatives synthesized and characterized in a research study. [] These derivatives were evaluated for their antimicrobial and antifungal activities. []
Relevance: diethyl (R)-1-(5-(4-chlorobenzylsulfonyl)-4-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino)methyl phosphonate shares a key structural motif with 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine: both contain a 4-chlorobenzylsulfonyl group. This structural similarity highlights a potential shared interest in the antimicrobial and antifungal properties conferred by this specific substituent. []
Compound Description: E6130 is an orally available, highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1). [] It inhibits fractalkine-induced chemotaxis of human peripheral blood natural killer cells (IC50 4.9 nM) and exhibits agonistic activity at CX3CR1. [] Orally administered E6130 demonstrated efficacy in murine models of inflammatory bowel disease. []
Relevance: E6130 features a 2-chloro-6-(trifluoromethyl)benzyl group, highlighting the use of a di-halogenated and trifluoromethylated benzyl group in the development of pharmaceutical compounds. While structurally distinct from 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, this shared structural element showcases a potential interest in the pharmacological properties associated with this type of benzyl substitution. []
Compound Description: This compound, identified as compound 3i in the research, exhibited significant anticonvulsant activity in the subcutaneous metrazol (scMet) test at various doses and time points. [] It also demonstrated antifungal activity against different fungal species. []
Relevance: 3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one possesses a piperazine ring substituted with a trifluoromethylated phenyl group, similar to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. This structural similarity suggests a shared interest in the pharmacological properties conferred by this specific type of substitution on the piperazine ring. []
Compound Description: This compound, identified as compound 3f in the study, showed protective effects against seizures induced by maximal electroshock (MES). []
Relevance: 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one contains a piperazine ring substituted with a chlorinated phenyl group, similar to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. This structural parallel highlights a potential interest in the anticonvulsant properties associated with halogenated phenylpiperazine derivatives. []
Compound Description: This compound is a potent inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt). [] It displays nanomolar potency in inhibiting the release of interleukin-17 (IL-17) from human T-helper 17 (TH17) cells. []
Relevance: 2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide incorporates a 3-(trifluoromethyl)phenylsulfonyl group, similar to the 4-chloro-3-(trifluoromethyl)phenylsulfonyl group in 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. This structural resemblance suggests a shared interest in the pharmacological properties conferred by trifluoromethylated phenylsulfonyl substituents. []
Compound Description: This compound is an agonist of RORγt. [] It demonstrates a distinct binding mode compared to the inverse agonist compound 15. []
Relevance: N-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine belongs to the same benzoxazepine class as the RORγt inverse agonist compound 15. While not directly structurally related to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, this highlights a broader research interest in the pharmacological properties of benzoxazepine derivatives containing sulfonyl groups. []
Compound Description: This compound exhibits significant affinity for D2, 5-HT2A, and α1-adrenergic receptors. [] It displays a 5-HT2A/D2 pKi binding ratio of 1.14, suggesting potential as an atypical neuroleptic. [] The compound also demonstrates non-cataleptic action in rats and prevents d-amphetamine-induced hyperlocomotion in mice. []
Relevance: 4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole features a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group, a structural characteristic also found in 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine. This shared structural element suggests a potential interest in the pharmacological properties, particularly related to neuroleptic activity, conferred by this specific type of piperazine substitution. []
Compound Description: This series of compounds, comprising thirteen derivatives with various aryl/aralkyl substituents on the 1,3,4-oxadiazole ring, was synthesized and characterized in a research study. [] These derivatives were evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibition activities. []
Relevance: N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides, while not directly related to 1-benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, exemplifies the exploration of diverse heterocyclic moieties, including 1,3,4-oxadiazoles, in the design of compounds with potential biological activities. This approach highlights a broader research interest in the therapeutic applications of various heterocyclic structures. []
Compound Description: This series of compounds, containing fourteen derivatives with different aryl/aralkyl substituents on the 1,3,4-oxadiazole ring, was synthesized and characterized in a research study. [] These derivatives were evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibition activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.